N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene and imidazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting with a thiophene derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.
Alkylation: The imidazole intermediate is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.
Coupling with Cyclopentanecarboxylic Acid: The alkylated imidazole is coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final product is obtained by attaching the second thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of both thiophene and imidazole rings, making it a candidate for organic electronic materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Medicine
In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or conductive polymers, due to its conjugated system.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene rings can participate in π-π stacking interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-(1-methyl-4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
- N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of this compound lies in its dual thiophene and imidazole rings, which confer distinct electronic properties and potential for diverse biological activities compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-23-14-15(16-6-4-12-25-16)22-18(23)8-11-21-19(24)20(9-2-3-10-20)17-7-5-13-26-17/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVDIOOUXWCFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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